REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[N:6][C:7]=1[Cl:8].[C:10](=O)([O-])[O-].[K+].[K+].IC>C(#N)C.O>[Br:1][C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[C:4]([O:9][CH3:10])[CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
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2.95 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=NC1Cl)O
|
Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
45 mL
|
Type
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solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
|
extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with sat. sodium chloride
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by silica gel chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |